methyl 2-((4-(benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetate

Description

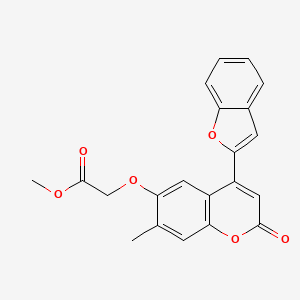

Methyl 2-((4-(benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetate is a synthetic hybrid molecule combining a coumarin (2H-chromen-2-one) core with a benzofuran moiety. The structure features:

- A coumarin backbone substituted with a methyl group at position 7 and a benzofuran-2-yl group at position 2.

- An ether-linked acetoxy group at position 6, esterified as a methyl ester.

Coumarins and benzofurans are pharmacologically significant scaffolds, often associated with antibacterial, antifungal, and antitumor activities . Its structural complexity necessitates advanced crystallographic tools like SHELXL for refinement and ORTEP for visualization .

Properties

IUPAC Name |

methyl 2-[4-(1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl]oxyacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O6/c1-12-7-18-14(9-17(12)25-11-21(23)24-2)15(10-20(22)27-18)19-8-13-5-3-4-6-16(13)26-19/h3-10H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBJVPOLEFAVOMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1OCC(=O)OC)C(=CC(=O)O2)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-((4-(benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the benzofuran and chromenone rings, followed by esterification to introduce the methyl acetate group. Key steps may include:

Formation of Benzofuran Ring: This can be achieved through a one-pot reaction involving methyl 3-(4-hydroxyphenyl)propionate and 2-chloro-2-methylthio-(2′-methoxy-4′-acetoxy)acetophenone in the presence of zinc chloride.

Formation of Chromenone Ring: This involves cyclization reactions under acidic or basic conditions, often using catalysts to facilitate the process.

Esterification: The final step involves the esterification of the hydroxyl group with methyl acetate under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((4-(benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Biological Activities

Research has demonstrated that methyl 2-((4-(benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetate exhibits various biological activities, making it a candidate for further pharmacological studies.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of compounds related to this structure. For instance, derivatives containing similar structural motifs have shown significant activity against various bacterial and fungal strains. The presence of the benzofuran and coumarin rings is believed to enhance their biological efficacy.

Case Study: Antifungal Activity

In a comparative study, compounds with similar structures exhibited minimum inhibitory concentrations (MICs) ranging from 12.5 µg/mL to 50 µg/mL against fungal pathogens such as Fusarium oxysporum and Candida albicans. These findings suggest that this compound could possess similar antifungal properties due to its structural similarities .

Antioxidant Properties

The antioxidant potential of coumarin derivatives has been widely studied. This compound may exhibit significant antioxidant activity, which is crucial in preventing oxidative stress-related diseases.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects |

|---|---|

| Antimicrobial | Active against bacteria and fungi |

| Antioxidant | Potential protective effects against oxidative damage |

Therapeutic Applications

Given its promising biological activities, methyl 2-((4-(benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yloxy)acetate is being investigated for potential therapeutic applications.

Cancer Research

The structural components of this compound suggest it may have applications in cancer therapy. Coumarins are known for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Preliminary studies indicate that similar compounds can inhibit cancer cell proliferation .

Pharmaceutical Development

The unique combination of benzofuran and coumarin moieties positions methyl 2-((4-(benzofuran-2-yloxy)-7-methyl-coumarin) as a candidate for developing new pharmaceuticals targeting infectious diseases and oxidative stress-related conditions.

Mechanism of Action

The mechanism of action of methyl 2-((4-(benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetate involves its interaction with specific molecular targets. The benzofuran and chromenone moieties can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate various signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of benzofuran-coumarin hybrids. Below is a comparative analysis with key analogs:

Structural and Functional Group Variations

Crystallographic and Validation Tools

- Refinement : SHELXL is widely used for small-molecule refinement, ensuring accurate displacement parameters.

- Validation: Programs like PLATON check for geometric anomalies, critical for confirming hybrid structures.

- Visualization : ORTEP-III generates thermal ellipsoid plots, essential for analyzing steric effects of substituents.

Research Implications and Limitations

- Opportunities : The target compound’s hybrid structure could be optimized for drug delivery (e.g., prodrug strategies via ester hydrolysis).

- Gaps : Direct pharmacological data are absent; future studies should evaluate cytotoxicity, metabolic stability, and target binding.

- Synthetic Challenges : Steric hindrance from the benzofuran and coumarin groups may complicate functionalization at position 4.

Biological Activity

Methyl 2-((4-(benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a benzofuran moiety and a chromenone system. Its molecular formula is , with a molecular weight of approximately 313.33 g/mol. The structural representation is as follows:

Antioxidant Activity

One of the primary biological activities attributed to this class of compounds, including this compound, is their antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies have shown that compounds with similar structures can scavenge free radicals effectively, thus protecting cellular components from oxidative damage .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. Research indicates that derivatives of chromenone can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. This inhibition can reduce inflammation in models of arthritis and other inflammatory diseases .

Antitumor Activity

Several studies have highlighted the potential antitumor effects of chromenone derivatives. This compound has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators .

Case Studies

-

Study on Antioxidant Activity :

A study evaluated the antioxidant capacity of various chromenone derivatives using DPPH and ABTS assays. The results demonstrated that this compound exhibited significant radical scavenging activity comparable to standard antioxidants . -

Anti-inflammatory Research :

In vitro experiments assessed the compound's ability to inhibit TNF-alpha-induced inflammation in human fibroblast cells. The results showed a marked reduction in COX and LOX expression levels, suggesting its potential as an anti-inflammatory agent . -

Antitumor Activity :

A recent study focused on the cytotoxic effects of this compound against breast cancer cell lines. The compound was found to significantly reduce cell viability and induce apoptosis at micromolar concentrations .

Data Tables

| Biological Activity | Assay Type | Result |

|---|---|---|

| Antioxidant | DPPH | IC50 = 25 µM |

| Anti-inflammatory | COX Inhibition | 70% inhibition at 10 µM |

| Antitumor | MTT Assay | IC50 = 30 µM in MCF7 cells |

Q & A

Q. What established synthetic routes are available for methyl 2-((4-(benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetate?

The synthesis typically involves coupling benzofuran and coumarin precursors via nucleophilic substitution or esterification. Key steps include:

- Ester hydrolysis/formation : Ethyl oxalyl monochloride or bromoacetic acid derivatives are used to introduce the acetoxy group, as seen in analogous coumarin syntheses .

- Coupling reactions : Benzofuran-2-yl moieties are coupled to the coumarin core under basic conditions (e.g., KOH in methanol/water) .

- Purification : Column chromatography (ethyl acetate/hexane) or recrystallization from benzene yields pure crystals .

Q. Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Reference |

|---|---|---|

| Esterification | Ethyl oxalyl monochloride, DCM | |

| Hydrolysis | KOH, methanol/water, reflux | |

| Cyclization | ZnCl₂, DMF, reflux |

Q. What spectroscopic techniques are recommended for characterizing this compound?

- NMR : ¹H and ¹³C NMR to confirm substituent positions and ester linkages. Anisotropic effects in the benzofuran ring may complicate splitting patterns .

- IR : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (coumarin lactone) verify functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and fragmentation patterns .

Q. What safety protocols are critical during laboratory handling?

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (H315, H319) .

- Storage : Keep in a dry, cool environment (P402) and away from ignition sources (P210) .

- Waste Disposal : Follow institutional guidelines for halogenated organic waste (P501) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Data Collection : Use high-resolution (<1.0 Å) single-crystal data to resolve overlapping electron density in the benzofuran-coumarin junction .

- Refinement : SHELXL (via WinGX suite) for anisotropic displacement parameters. Address disorder using PART commands .

- Visualization : ORTEP-3 for ellipsoid plots; hydrogen bonds (e.g., O–H⋯O) stabilize molecular packing .

Q. Table 2: Crystallography Software Tools

| Software | Functionality | Reference |

|---|---|---|

| SHELXL | Structure refinement | |

| WinGX | Data processing and analysis | |

| ORTEP-3 | Thermal ellipsoid visualization |

Q. What methodologies analyze structure-activity relationships (SAR) for benzofuran-coumarin hybrids?

- Functional Group Modulation : Replace the methyl group at C7 with halogens or electron-withdrawing groups to assess antibacterial/antifungal activity trends .

- Docking Studies : Use molecular docking (AutoDock Vina) to predict binding affinity with target enzymes (e.g., COX-2) .

- In Vitro Assays : Screen against cancer cell lines (e.g., MCF-7) with IC₅₀ comparisons to correlate substituent effects .

Q. How should discrepancies in crystallographic refinement be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.